molecular formula C19H30N2O2 B11172331 4-(butanoylamino)-N,N-dibutylbenzamide

4-(butanoylamino)-N,N-dibutylbenzamide

Cat. No.: B11172331
M. Wt: 318.5 g/mol
InChI Key: SRKGTBVCNHQRRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(butanoylamino)-N,N-dibutylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzene ring substituted with a butanoylamino group and two dibutylamino groups. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butanoylamino)-N,N-dibutylbenzamide typically involves the following steps:

    Acylation Reaction: The starting material, 4-aminobenzamide, undergoes acylation with butanoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms 4-(butanoylamino)benzamide.

    N-Alkylation: The intermediate 4-(butanoylamino)benzamide is then subjected to N-alkylation using dibutylamine in the presence of a suitable catalyst like potassium carbonate. This step results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(butanoylamino)-N,N-dibutylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide

    Reduction: Reduced derivatives with modified functional groups

    Substitution: Substituted benzamide derivatives

Scientific Research Applications

4-(butanoylamino)-N,N-dibutylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(butanoylamino)-N,N-dibutylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(butanoylamino)-N,N-dimethylbenzamide
  • 4-(butanoylamino)-N,N-diethylbenzamide
  • 4-(butanoylamino)-N,N-dipropylbenzamide

Uniqueness

4-(butanoylamino)-N,N-dibutylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

4-(butanoylamino)-N,N-dibutylbenzamide

InChI

InChI=1S/C19H30N2O2/c1-4-7-14-21(15-8-5-2)19(23)16-10-12-17(13-11-16)20-18(22)9-6-3/h10-13H,4-9,14-15H2,1-3H3,(H,20,22)

InChI Key

SRKGTBVCNHQRRN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=C(C=C1)NC(=O)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.